molecular formula C9H13NO2 B1323475 3-(6-Methylpyridin-2-yloxy)propan-1-ol CAS No. 401811-95-8

3-(6-Methylpyridin-2-yloxy)propan-1-ol

Cat. No.: B1323475
CAS No.: 401811-95-8
M. Wt: 167.2 g/mol
InChI Key: RFEVJSKOJXQXCH-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-2-yloxy)propan-1-ol is an organic compound with the molecular formula C₉H₁₃NO₂ It features a pyridine ring substituted with a methyl group at the 6-position and an oxypropanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methyl-2-hydroxypyridine and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 6-methyl-2-hydroxypyridine is reacted with 3-chloropropanol in the presence of the base. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-2-yloxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The oxypropanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products include 3-(6-Methylpyridin-2-yloxy)propanal and 3-(6-Methylpyridin-2-yloxy)propanoic acid.

    Reduction: The major products include 3-(6-Methylpyridin-2-yloxy)propan-1-amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.

Scientific Research Applications

3-(6-Methylpyridin-2-yloxy)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-yloxy)propan-1-ol involves its interaction with specific molecular targets. The oxypropanol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyloxy)propan-1-ol: Lacks the methyl group at the 6-position, which can influence its reactivity and interactions.

    3-(6-Methylpyridin-2-yloxy)butan-1-ol: Has an additional carbon in the alkyl chain, affecting its physical properties and reactivity.

    3-(6-Methylpyridin-2-yloxy)propan-2-ol: The hydroxyl group is at a different position, altering its chemical behavior.

Uniqueness

3-(6-Methylpyridin-2-yloxy)propan-1-ol is unique due to the specific positioning of the methyl group and the oxypropanol group. This configuration can result in distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-8-4-2-5-9(10-8)12-7-3-6-11/h2,4-5,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEVJSKOJXQXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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